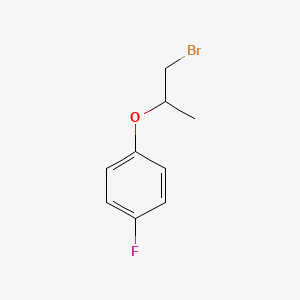

1-(2-Bromo-1-methylethoxy)-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

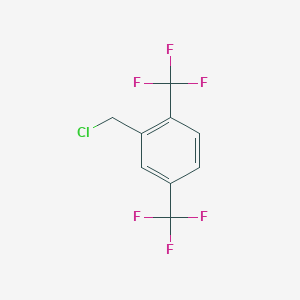

“1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” is a complex organic compound that contains a benzene ring, a bromine atom, a fluorine atom, and an ether group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” would be characterized by the presence of a benzene ring, a bromine atom, a fluorine atom, and an ether group . The positions of these groups on the benzene ring could affect the compound’s reactivity and properties.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including substitution reactions at the benzylic position . The presence of the bromine and fluorine atoms could also make it a candidate for various halogenation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromo-1-methylethoxy)-4-fluorobenzene” would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Organometallic Chemistry and Catalysis

Fluorinated benzenes, including those similar to 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents influence the π-electron density donation from the arene, making these compounds weakly coordinating solvents or easily displaced ligands. This characteristic is particularly beneficial for conducting reactions where a non-coordinating solvent environment is preferred or for facilitating ligand displacement in catalytic cycles (Pike, Crimmin, & Chaplin, 2017).

Synthetic Applications

In synthetic chemistry, derivatives of fluorinated benzenes have been employed in creating a variety of functional molecules. For instance, 1,2,3-triazole derivatives of uracil and thymine were synthesized using azidomethyl-fluorobenzene compounds, showcasing the role of fluorinated benzenes in constructing molecules with potential applications ranging from materials science to biologically active compounds (Negrón-Silva et al., 2013).

Photocatalytic Transformations

Compounds like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), though not directly 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, illustrate the impact of fluorinated benzenes in photocatalytic transformations. These materials, featuring electron-donating and accepting groups, have shown promise as metal-free photocatalysts in organic synthesis, indicating potential areas where fluorinated benzene derivatives could be explored (Shang et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(1-bromopropan-2-yloxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMITXSPJSHCLIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)OC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-1-methylethoxy)-4-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)

![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate](/img/structure/B2919932.png)

![N-(4-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2919935.png)